3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline
Description
Properties
CAS No. |
672951-56-3 |
|---|---|
Molecular Formula |
C12H8Cl2N6 |
Molecular Weight |
307.14 |
IUPAC Name |
3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene |
InChI |
InChI=1S/C12H8Cl2N6/c13-5-9-15-17-11-12-18-16-10(6-14)20(12)8-4-2-1-3-7(8)19(9)11/h1-4H,5-6H2 |
InChI Key |
VHSXJSOVADJDNI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)CCl)CCl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 3,10-dichloroquinoxaline with sodium azide to form the corresponding azido derivative, followed by cyclization with hydrazine hydrate to yield the triazoloquinoxaline core. The chloromethyl groups are then introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid .
Chemical Reactions Analysis
3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols under basic conditions to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or alcohols.
Cyclization Reactions: The triazole rings can participate in cyclization reactions with other heterocyclic compounds to form more complex structures.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of triazoloquinoxalines exhibit significant anticancer activity. For instance:
- Inhibitory Effects on Cancer Cells : Compounds similar to 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline have been shown to inhibit the viability of A431 human epidermoid carcinoma cells. These compounds were evaluated for their ability to inhibit Stat3 phosphorylation/activation in cancer cells .
- Structure-Activity Relationships : The structure-activity relationship (SAR) studies indicate that modifications on the quinoxaline scaffold can lead to enhanced selectivity and potency against various cancer cell lines .
Antimicrobial Activity
Quinoxaline derivatives have also been investigated for their antimicrobial properties:
- Broad-Spectrum Antimicrobial Action : Several studies have reported that quinoxaline derivatives exhibit activity against a range of bacterial and fungal strains. The chloromethyl groups in this compound may contribute to this activity by facilitating interactions with microbial targets .
Case Study 1: Anticancer Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized a series of triazoloquinoxaline derivatives and evaluated their anticancer effects on human skin cancer cells. The study highlighted that specific modifications led to compounds with IC50 values in the low micromolar range against A431 cells. Notably, one compound demonstrated a high affinity for the hA3 adenosine receptor (K(i) = 0.60 nM), indicating potential as a targeted therapeutic agent .
Case Study 2: Antimicrobial Testing
Another significant investigation focused on the antimicrobial properties of quinoxaline derivatives. The study assessed various synthesized compounds against common bacterial strains and found that some exhibited potent inhibitory effects. The results suggested that the introduction of chloromethyl groups was beneficial for enhancing antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting essential cellular processes. For example, it has been shown to inhibit the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .
Comparison with Similar Compounds
Mono-[1,2,4]triazolo[4,3-a]quinoxaline Derivatives
Bis([1,2,4]triazolo)[4,3-a:3',4'-c]quinoxaline Derivatives
3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline
- Key Features : Chloromethyl groups likely increase electrophilicity, promoting alkylation of DNA or enzyme active sites.
- Hypothesized Activity: Potentially superior cytotoxicity due to dual alkylation capacity, though may incur higher toxicity .
Table 1: Anticancer Activity of Triazoloquinoxaline Derivatives
Table 2: Antimicrobial and Antiviral Activity
Mechanistic Insights
- Bis-Triazoloquinoxalines: Exhibit dual mechanisms: (1) Topo II inhibition by stabilizing DNA-enzyme complexes and (2) apoptosis induction via caspase-3/9 activation and Bcl-2 suppression (e.g., compound 20h ).
- Chloromethyl Derivatives: Likely introduce DNA alkylation, disrupting replication and causing G2/M arrest . This mechanism diverges from intercalation-dominated mono-triazolo analogs .
Biological Activity
3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline is a complex heterocyclic compound characterized by its unique structure comprising two triazole rings fused to a quinoxaline core. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. The following sections delve into its synthesis, biological properties, and potential applications.
- Molecular Formula : C12H8Cl2N6
- Molecular Weight : 307.14 g/mol
- CAS Number : 672951-56-3
The structure features chloromethyl groups at the 3 and 10 positions of the quinoxaline framework, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H8Cl2N6 |
| Molecular Weight | 307.14 g/mol |
| CAS Number | 672951-56-3 |
| IUPAC Name | 3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene |
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from precursors like 3,10-dichloroquinoxaline and sodium azide. The process includes:
- Formation of an azido derivative via reaction with sodium azide.
- Cyclization with hydrazine hydrate to yield the triazoloquinoxaline core.
- Introduction of chloromethyl groups through chloromethylation using formaldehyde and hydrochloric acid.
Anticancer Activity
Research has shown that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance:
- A study indicated that certain triazoloquinoxaline derivatives demonstrated cytotoxic activities against various cancer cell lines including A431 (human epidermoid carcinoma), HepG2 (hepatocellular carcinoma), and MDA-MB-231 (triple-negative breast cancer) cells with IC50 values in the micromolar range .
Antimicrobial Properties
Compounds related to this compound have shown antimicrobial effects:
- Triazoloquinoxalines have been tested against a variety of bacterial strains and have exhibited promising antibacterial activities .
The mechanisms by which these compounds exert their biological effects include:
- DNA Intercalation : Some derivatives act as DNA intercalators which disrupt replication and transcription processes in cancer cells.
- Inhibition of Key Enzymes : Certain compounds inhibit topoisomerases and other enzymes critical for cancer cell proliferation .
Case Studies
- Cytotoxicity against Cancer Cells :
- Antimicrobial Efficacy :
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of catalysts and reaction conditions. For example, intramolecular cyclization of halogenated precursors (e.g., 1-azido-2-isocyanoarenes) using iridium catalysts under visible light irradiation can enhance bond-forming efficiency and reduce side products . Refluxing in polar aprotic solvents (e.g., DMSO) for controlled durations (12–18 hours) followed by crystallization in water-ethanol mixtures improves purity .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm chloromethyl group positions and triazolo-quinoxaline fusion.
- X-ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding from Cl groups) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHClN) and fragmentation patterns .
Q. What are the core pharmacological activities reported for triazoloquinoxaline derivatives?
- Methodological Answer : Anticonvulsant and antitumor activities are well-documented. For anticonvulsant studies, evaluate seizure thresholds in rodent models using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Antitumor activity is assessed via MTT assays on cancer cell lines (e.g., HepG2, MCF-7), with IC values correlated to substituent effects .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methyl groups) influence the compound’s bioactivity and selectivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Replace chloromethyl with methyl or alkoxy groups to assess cytotoxicity and target binding (e.g., GABA receptors for anticonvulsants) .
- Use computational docking (AutoDock Vina) to predict interactions with enzymes like topoisomerase II for antitumor activity .
- Example : 7-Benzyloxy derivatives in triazoloquinoxalines show 2.5-fold higher anticonvulsant activity than unsubstituted analogs .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and blood-brain barrier penetration using LC-MS/MS.
- Metabolite Identification : Incubate the compound with liver microsomes to identify active/toxic metabolites .
- Dose-Response Curves : Adjust dosing regimens in animal models to align with in vitro IC values .
Q. What computational strategies are effective for predicting the compound’s reactivity and stability?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., chloromethyl groups prone to hydrolysis) .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous and lipid environments to assess degradation pathways .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC-DAD .
- Arrhenius Modeling : Predict shelf life by correlating degradation rates with activation energy .
Q. What role do the fused triazolo-quinoxaline heterocycles play in electronic properties and binding affinity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
